Oxirane, 2-(4-methoxyphenyl)-3-phenyl-

Catalog No.
S16107188
CAS No.
5814-81-3
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxirane, 2-(4-methoxyphenyl)-3-phenyl-

CAS Number

5814-81-3

Product Name

Oxirane, 2-(4-methoxyphenyl)-3-phenyl-

IUPAC Name

2-(4-methoxyphenyl)-3-phenyloxirane

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-16-13-9-7-12(8-10-13)15-14(17-15)11-5-3-2-4-6-11/h2-10,14-15H,1H3

InChI Key

ZKZNUVVMVYSOFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3

Oxirane, 2-(4-methoxyphenyl)-3-phenyl- is a chemical compound characterized by the presence of an oxirane (epoxide) ring, which is a three-membered cyclic ether. Its molecular formula is C15H14OC_{15}H_{14}O with a molecular weight of approximately 226.27 g/mol. The structure features a methoxy group attached to a phenyl ring, which contributes to its unique chemical properties and reactivity. This compound is part of a broader class of compounds known as epoxides, which are known for their utility in various

The chemical reactivity of Oxirane, 2-(4-methoxyphenyl)-3-phenyl- primarily involves the oxirane ring, which can undergo several types of reactions:

  • Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines or alcohols, leading to the formation of diols or other functionalized compounds.
  • Epoxidation Reactions: It can serve as a substrate for further epoxidation reactions, where additional oxygen functionalities are introduced.
  • Reduction Reactions: The compound can be reduced to form corresponding diols using reducing agents like lithium aluminum hydride or sodium borohydride .

These reactions are significant for synthetic organic chemistry, allowing for the generation of diverse chemical entities.

Research indicates that Oxirane, 2-(4-methoxyphenyl)-3-phenyl- may exhibit biological activities that can be explored for therapeutic applications. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further pharmacological investigation. The mechanism of action likely involves interaction with biological macromolecules through covalent bonding due to the reactive nature of the oxirane ring .

The synthesis of Oxirane, 2-(4-methoxyphenyl)-3-phenyl- can be achieved through various methods:

  • Epoxidation of Alkenes: This method involves the reaction of phenyl-substituted alkenes with peracids (e.g., m-chloroperbenzoic acid) to form the corresponding epoxide.
  • Using Epoxidizing Agents: The reaction of 4-methoxyphenylacetic acid with an epoxidizing agent can yield this compound. Conditions typically involve acidic environments to facilitate the reaction .
  • Catalytic Methods: Recent advancements include using ionic liquids or other catalysts to enhance reaction efficiency and selectivity during synthesis .

Oxirane, 2-(4-methoxyphenyl)-3-phenyl- has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Material Science: The compound may find applications in developing specialty polymers and resins due to its reactive oxirane functionality .

Interaction studies involving Oxirane, 2-(4-methoxyphenyl)-3-phenyl- focus on its reactivity with biological targets. The compound's mechanism typically involves forming covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to various biochemical effects. Such interactions may influence cellular pathways and could be leveraged in drug design .

Several compounds share structural similarities with Oxirane, 2-(4-methoxyphenyl)-3-phenyl-, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-(4-Methoxyphenyl)oxiraneSimilar oxirane structureUsed as a building block in organic synthesis
3-(4-Methoxyphenyl)oxiran-2-carboxylic AcidContains a carboxylic acid groupExhibits potential antimicrobial properties
(R)-(4-Methoxyphenyl)oxiraneChiral version of the compoundPotentially different biological activity
3-(4-Methylphenyl)oxiranContains a methyl group instead of methoxyVariation in reactivity and biological interactions

These compounds highlight the versatility and reactivity associated with oxirane derivatives while showcasing the unique features of Oxirane, 2-(4-methoxyphenyl)-3-phenyl-, particularly its methoxy substitution and potential applications in medicinal chemistry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

226.099379685 g/mol

Monoisotopic Mass

226.099379685 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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